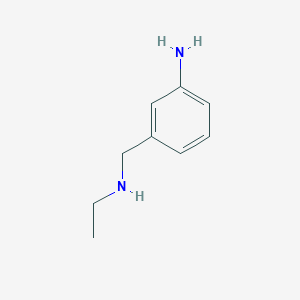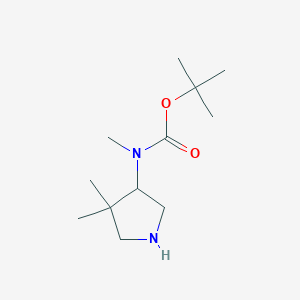
5-Bromo-2-(2-bromoethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-bromoethyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with bromine atoms at the 5th position and a 2-bromoethyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-bromoethyl)phenol typically involves the bromination of 2-(2-bromoethyl)phenol. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(2-bromoethyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the phenol ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron powder.
Substitution Reactions: Common nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Substituted Phenols: Depending on the reagents used, various substituted phenols can be formed.
Bromoethyl Derivatives: Nucleophilic substitution of the bromoethyl group can lead to the formation of different bromoethyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(2-bromoethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2-bromoethyl)phenol involves its interaction with specific molecular targets. The bromine atoms and the phenol group can form hydrogen bonds and interact with various enzymes and proteins, leading to inhibition or activation of biological pathways . The bromoethyl group can also participate in nucleophilic substitution reactions, further modifying its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenol: A simpler brominated phenol with only one bromine atom.
4-Bromo-2-(2-bromoethyl)phenol: Another brominated phenol with different substitution patterns.
Uniqueness
5-Bromo-2-(2-bromoethyl)phenol is unique due to the presence of both a bromoethyl group and a bromine atom on the phenol ring
Eigenschaften
Molekularformel |
C8H8Br2O |
|---|---|
Molekulargewicht |
279.96 g/mol |
IUPAC-Name |
5-bromo-2-(2-bromoethyl)phenol |
InChI |
InChI=1S/C8H8Br2O/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,11H,3-4H2 |
InChI-Schlüssel |
HSSCNKNTMKOPMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B13515248.png)
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine](/img/structure/B13515259.png)


![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)


amine](/img/structure/B13515310.png)
![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)




